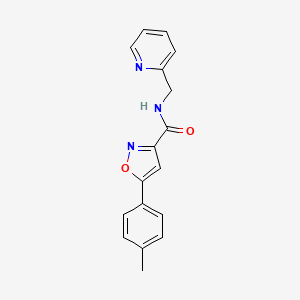
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as PNU-282987 and is classified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR).
科学研究应用
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide has been the subject of scientific research due to its potential therapeutic applications. The compound has been shown to have a positive effect on cognitive function, memory, and attention. It has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression. The compound has also been investigated for its potential use in improving the efficacy of chemotherapy drugs in cancer treatment.
作用机制
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide acts as a positive allosteric modulator of the α7nAChR. This receptor is located in the central nervous system and is involved in cognitive function and memory. The compound enhances the activity of the receptor, leading to improved cognitive function and memory. The exact mechanism of action is still being studied, but it is believed that the compound binds to a specific site on the receptor, leading to a conformational change that enhances the receptor's activity.
Biochemical and Physiological Effects:
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide has been shown to have a positive effect on cognitive function, memory, and attention. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression. It has been shown to improve the efficacy of chemotherapy drugs in cancer treatment. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further study.
实验室实验的优点和局限性
The advantages of using 5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide in lab experiments include its potential therapeutic applications, low toxicity profile, and well-understood mechanism of action. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
未来方向
There are several future directions for the study of 5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide. One area of research is the potential use of the compound in the treatment of Alzheimer's disease, schizophrenia, and depression. Another area of research is the potential use of the compound in improving the efficacy of chemotherapy drugs in cancer treatment. Further studies are needed to fully understand the mechanism of action of the compound and to optimize its synthesis and handling.
合成方法
The synthesis of 5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide can be achieved through a multistep process that involves the reaction of 4-methylbenzylamine with 2-bromo-5-methylisoxazole, followed by the reaction of the resulting intermediate with 2-pyridinecarboxaldehyde. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis method has been optimized to improve the yield and purity of the compound.
属性
IUPAC Name |
5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-5-7-13(8-6-12)16-10-15(20-22-16)17(21)19-11-14-4-2-3-9-18-14/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQWENAVSMMBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl 2-{[(2,3-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4961377.png)
![8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)
![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)
![8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)
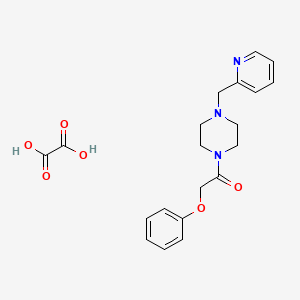
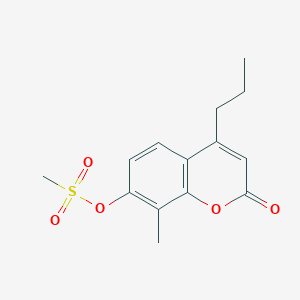
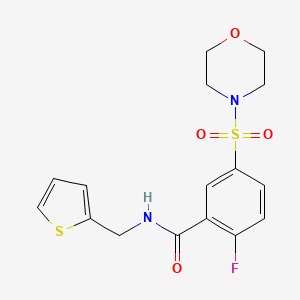
![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4961428.png)
![4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)
![2-chloro-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4961447.png)
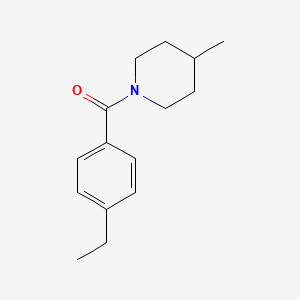
![5-[4-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4961464.png)